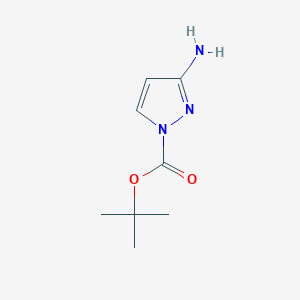
tert-Butyl-3-Amino-1H-pyrazol-1-carboxylat
Übersicht
Beschreibung
Tert-Butyl 3-amino-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl 3-amino-1H-pyrazole-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl 3-amino-1H-pyrazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-amino-1H-pyrazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinase-Hemmung in der Krebsforschung
tert-Butyl-3-Amino-1H-pyrazol-1-carboxylat: wurde bei der Synthese von Kinase-Inhibitoren eingesetzt . Kinase-Inhibitoren spielen eine wichtige Rolle in der Krebsforschung, da sie in die Signalwege eingreifen können, die die Proliferation von Krebszellen fördern. Insbesondere haben sich von dieser Chemikalie abgeleitete Verbindungen als vielversprechend für die gezielte Ansteuerung der PCTAIRE-Kinase-Familie erwiesen, die an verschiedenen Krebsarten beteiligt ist, darunter Brust-, Prostata- und Gebärmutterhalskrebs .
Synthese von Agrarchemikalien
Die Verbindung dient als Zwischenprodukt bei der Synthese von Agrochemikalien . Ihre Derivate werden auf ihr Potenzial zur Herstellung neuer Pestizide und Herbizide untersucht, die zur Steigerung des Ernteertrags und zum Schutz von Pflanzen vor Schädlingen und Krankheiten beitragen könnten.
Pharmazeutische Arzneimittelentwicklung
Diese Chemikalie ist ein wichtiges Zwischenprodukt in der pharmazeutischen Industrie für die Entwicklung neuer Medikamente . Sie ist besonders wertvoll bei der Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen gegen verschiedene Krankheiten, da ihre vielseitige chemische Struktur eine Vielzahl von Funktionalisierungen ermöglicht.
Wirkmechanismus
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, its solubility in water and lipids, its size and shape, and its charge. The compound’s interactions with various enzymes and transport proteins in the body also play a role .
The action of a compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Temperature can affect the compound’s solubility and stability. Interactions with other molecules in the environment, such as proteins, lipids, and other drugs, can also influence the compound’s action .
Biochemische Analyse
Biochemical Properties
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate: plays a significant role in biochemical reactions, particularly in the synthesis of kinase inhibitors. Kinase inhibitors are crucial in cancer research as they can interfere with the signaling pathways that promote cancer cell proliferation. This compound interacts with enzymes such as the PCTAIRE family of kinases, which are implicated in various cancers, including breast, prostate, and cervical cancer. The nature of these interactions involves the inhibition of kinase activity, thereby disrupting cancer cell growth and survival.
Cellular Effects
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to inhibit the activity of specific kinases, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis. The impact on cellular metabolism includes alterations in metabolic flux and changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of tert-Butyl 3-amino-1H-pyrazole-1-carboxylate involves its binding interactions with biomolecules, particularly kinases. This compound acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition leads to the disruption of downstream signaling pathways that are essential for cancer cell survival and proliferation. Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-amino-1H-pyrazole-1-carboxylate can change over time due to its stability and degradation . The compound is stable when stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Over time, degradation may occur, which can affect its efficacy in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of tert-Butyl 3-amino-1H-pyrazole-1-carboxylate vary with different dosages in animal models . At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic effects such as severe skin burns and eye damage have been observed . These adverse effects are likely due to the compound’s ability to cause severe skin burns and eye damage, as indicated by its hazard classification . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate: is involved in various metabolic pathways, particularly those related to kinase inhibition. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s ability to inhibit kinase activity can affect the phosphorylation status of various proteins, thereby altering their function and the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, tert-Butyl 3-amino-1H-pyrazole-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as its solubility and lipophilicity.
Subcellular Localization
The subcellular localization of tert-Butyl 3-amino-1H-pyrazole-1-carboxylate is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects.
Eigenschaften
IUPAC Name |
tert-butyl 3-aminopyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWKHFGJHAEQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679954 | |
| Record name | tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863504-84-1 | |
| Record name | tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B1454419.png)


